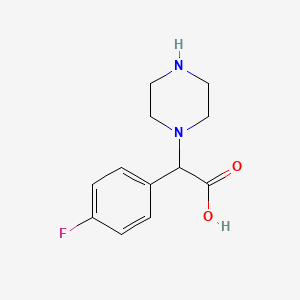

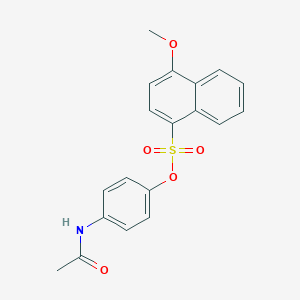

3-(2,4-二甲苯基)-1-甲基-1{H}-吡唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (3-DPMP) is a small molecule that has been studied extensively in recent years due to its potential applications in medical and scientific research. This molecule has a wide range of biochemical and physiological effects, and its structure makes it suitable for a variety of laboratory experiments.

科学研究应用

结构和光谱分析

- 该化合物的结构和光谱性质一直是研究的重点。例如,一项关于类似吡唑-4-羧酸衍生物的研究通过各种光谱方法(包括核磁共振、傅里叶变换红外光谱和 X 射线衍射)检查了其结构,表明人们对这种化合物的分子结构和行为很感兴趣 (Viveka 等人,2016 年)。

合成和表征

- 与所讨论化合物密切相关的吡唑衍生物的研究涉及探索合成途径和表征所得化合物。这包括了解晶体结构和研究化合物的抗氧化特性 (Naveen 等人,2021 年)。

化学反应和功能化

- 已探索类似吡唑化合物的功能化反应,提供了对潜在化学应用和转化的见解 (Yıldırım 等人,2005 年)。

合成技术和产率优化

- 还对相关吡唑化合物的合成工艺进行了优化研究,旨在提高产率和效率 (段元福,2011 年)。

潜在的生物学应用

- 虽然现有文献并未直接讨论 3-(2,4-二甲苯基)-1-甲基-1H-吡唑-5-羧酸的具体生物学应用,但对相关化合物的研究表明人们对吡唑衍生物的生物和药用潜力更感兴趣。例如,对类似吡唑化合物的抗菌和抗氧化活性的研究表明未来探索的可能领域 (Umesha 等人,2009 年)。

作用机制

Target of Action

The compound, also known as Amitraz , primarily targets the alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in the regulation of various physiological processes, including neurotransmission and hormone release.

Mode of Action

Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors . By binding to these receptors, it mimics the action of natural neurotransmitters and triggers a response. Additionally, Amitraz inhibits the activity of monoamine oxidases and prostaglandin synthesis , enzymes involved in the breakdown of neurotransmitters and the production of inflammatory mediators, respectively.

Biochemical Pathways

The activation of alpha-adrenergic and octopamine receptors by Amitraz leads to a cascade of biochemical reactions. This results in overexcitation in the nervous system of insects, leading to their paralysis and death . The inhibition of monoamine oxidases prevents the breakdown of neurotransmitters, further enhancing the overexcitation effect. The inhibition of prostaglandin synthesis disrupts the production of inflammatory mediators, contributing to the compound’s insecticidal properties .

Pharmacokinetics

Its volatility and insolubility in water

Result of Action

The primary result of Amitraz’s action is the paralysis and death of insects . This is due to the overexcitation caused by its agonistic action on alpha-adrenergic and octopamine receptors and its inhibitory effect on monoamine oxidases and prostaglandin synthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Amitraz. For instance, its volatility means that it can be easily dispersed in the environment, potentially affecting a wide range of insects. Its insolubility in water may limit its distribution in aquatic environments . Furthermore, the development of resistance to Amitraz has been reported in some insects, likely driven by overuse and off-label use .

属性

IUPAC Name |

5-(2,4-dimethylphenyl)-2-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-4-5-10(9(2)6-8)11-7-12(13(16)17)15(3)14-11/h4-7H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAQYAAJWHZGLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN(C(=C2)C(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-Chloro-2H-indazol-3-yl)methyl]but-2-ynamide](/img/structure/B2450947.png)

![Ethyl 4-[({[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2450948.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2450959.png)